(S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features a phenyl group, a pyrimidine ring, and an oxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted ketone with a pyrimidine derivative under acidic or basic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts and solvents are selected to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
Scientific Research Applications
(S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Phenyl-2-(pyrimidin-2-yl)-oxazole: Lacks the dihydro component, resulting in different reactivity and biological activity.
2-(Pyrimidin-2-yl)-4,5-dihydrooxazole: Lacks the phenyl group, affecting its chemical properties and applications.
Uniqueness
(S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4S)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-5-10(6-3-1)11-9-17-13(16-11)12-14-7-4-8-15-12/h1-8,11H,9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVNFIDPLVNGNQ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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